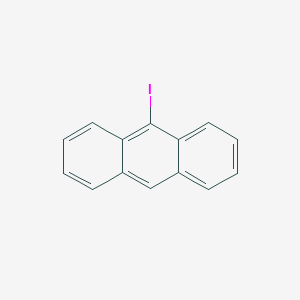

9-Iodoanthracene

概要

説明

9-Iodoanthracene is an organic compound with the molecular formula C14H9I It is a derivative of anthracene, where an iodine atom is substituted at the 9th position of the anthracene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 9-Iodoanthracene typically involves the iodination of anthracene. One common method is the direct iodination using iodine and an oxidizing agent such as nitric acid or iodic acid. The reaction is usually carried out in a solvent like acetic acid or chloroform under reflux conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale iodination reactions with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be advantageous for scaling up the production process.

Types of Reactions:

Substitution Reactions: this compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the iodine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form anthraquinone derivatives.

Coupling Reactions: It participates in cross-coupling reactions like the Sonogashira coupling, where it reacts with alkynes to form substituted anthracene derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Coupling Reactions: Palladium catalysts, copper iodide, and bases like triethylamine in solvents like tetrahydrofuran or dimethylformamide.

Major Products:

- Substituted anthracenes

- Anthraquinone derivatives

- Various coupled products depending on the specific reaction conditions and reagents used.

科学的研究の応用

Organic Synthesis

Role as an Intermediate:

9-Iodoanthracene serves as a crucial intermediate in the synthesis of various complex organic molecules. It facilitates the formation of substituted anthracenes and anthraquinone derivatives through electrophilic substitution reactions, where the iodine atom acts as a leaving group. This property enables the introduction of diverse functional groups into the anthracene framework, making it a versatile building block in organic synthesis.

Synthetic Routes:

The following table summarizes key synthetic routes involving this compound:

| Reaction Type | Products | Notes |

|---|---|---|

| Electrophilic Substitution | Substituted Anthracenes | Utilizes iodine as a leaving group for functionalization. |

| Coupling Reactions | Various Coupled Products | Forms new carbon-carbon bonds with other reactants. |

Material Science

Organic Light-Emitting Diodes (OLEDs):

this compound is explored for its potential use in OLEDs due to its favorable photophysical properties. Its ability to emit light upon electrical excitation makes it a candidate for applications in display technologies.

Photophysical Properties:

Research indicates that this compound exhibits significant fluorescence and solvatochromic behavior, which are essential for developing molecular probes and sensors. The compound's behavior upon light absorption includes thermally activated intersystem crossing from the first excited singlet state to a triplet state, enhancing its utility in photochemical applications .

Photochemistry

Fluorescence Studies:

The derivatives of this compound are studied for their fluorescence properties, making them suitable for applications in sensors and imaging techniques. The compound's solvatochromic properties allow it to be used in environments with varying polarity, enhancing its applicability in diverse chemical contexts.

Medicinal Chemistry

Potential as a Pharmaceutical Building Block:

Research is ongoing to evaluate this compound's potential as a building block for pharmaceuticals and bioactive compounds. Its structural features allow for modifications that can lead to the development of new therapeutic agents targeting various biological pathways.

Case Studies:

Recent studies have investigated the synthesis of indole derivatives incorporating this compound, showcasing its versatility in medicinal chemistry. These derivatives have shown promising anticancer activity by targeting specific proteins involved in cancer cell growth and survival .

作用機序

The mechanism by which 9-Iodoanthracene exerts its effects largely depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it forms intermediates that lead to the formation of new carbon-carbon bonds. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

類似化合物との比較

9-Bromoanthracene: Similar in structure but with a bromine atom instead of iodine.

9,10-Dibromoanthracene: Contains two bromine atoms at the 9th and 10th positions.

1-Iodopyrene: Another iodoarene with different aromatic structure.

Uniqueness: 9-Iodoanthracene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated or chlorinated counterparts. The larger atomic radius and lower electronegativity of iodine make it a better leaving group, facilitating various substitution and coupling reactions more efficiently.

生物活性

9-Iodoanthracene, a halogenated derivative of anthracene, has garnered attention due to its unique structural properties and potential biological activities. This compound is characterized by the presence of an iodine atom at the 9-position of the anthracene backbone, which influences its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves halogenation reactions of anthracene derivatives. Various methods have been reported, including:

- Direct iodination using iodine or iodine monochloride in the presence of a catalyst.

- Metal-catalyzed cross-coupling reactions , where aryl iodides are formed from aryl halides.

For instance, one study utilized a palladium-catalyzed reaction to introduce iodine into the anthracene framework, achieving notable yields under optimized conditions .

The biological activity of this compound is primarily attributed to its ability to intercalate into DNA and disrupt cellular processes. The presence of the iodine atom enhances its electron-withdrawing properties, which can affect the binding affinity to nucleic acids. This intercalation can lead to:

- Inhibition of DNA replication : By disrupting the normal helical structure.

- Induction of apoptosis : Through the generation of reactive oxygen species (ROS) upon light activation.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Antitumor Activity : Several studies have demonstrated its efficacy against various cancer cell lines. For example, it has shown potent cytotoxic effects on HepG2 cells (human liver cancer) and other tumor lines .

- Antimicrobial Properties : The compound has been evaluated for its ability to inhibit bacterial growth, particularly against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways .

Case Studies

- Antitumor Efficacy : A study investigated the effects of this compound on human hepatocellular carcinoma (HepG2) cells. The results showed that treatment with this compound led to a significant reduction in cell viability and induction of apoptosis as evidenced by increased levels of caspase-3 activity .

- Antimicrobial Activity : Another research focused on the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated a minimum inhibitory concentration (MIC) in the low micromolar range, indicating strong antibacterial activity .

Data Table: Biological Activities of this compound

化学反応の分析

Catalytic Halogen Exchange Reactions

9-Iodoanthracene undergoes Pd(I)-catalyzed halogen exchange with tetrabutylammonium bromide (TBAB) to yield 9-bromoanthracene. Key findings include:

- Mechanism : Oxidative addition of the Pd(I) dimer (Br-dimer 1) to generate a Pd(III) intermediate, followed by reductive elimination .

- Conditions : THF solvent, 35°C, 20 h, 25 mol% Pd catalyst .

- Yield : 77% conversion (Scheme S10) .

- Radical Exclusion : Reactions with hydrogen donors (1,4-cyclohexadiene or 9,10-dihydroanthracene) confirmed non-radical pathways via identical product yields .

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(I)-Br dimer | |

| Solvent | THF | |

| Temperature | 35°C | |

| Conversion | 77% |

Cross-Coupling Reactions

This compound participates in radical-mediated C–N bond formation under electrochemical or photochemical conditions:

- Electrocatalytic Coupling : Acts as a mediator in C–N coupling of N-protected aminobiphenyls to carbazoles. Key features :

- Photoredox Coupling : Enables aryl radical generation for coupling with aldehydes. Substrate scope includes π-extended systems (naphthalene, pyrene) .

| Substrate | Product | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| 1-Iodonaphthalene | Carbazole derivative | 42 | DMSO, 80°C, 6 h | |

| 1-Iodopyrene | Carbazole derivative | 27 | DMSO, 80°C, 6 h |

Photochemical Reactions

- Intersystem Crossing : Ultraviolet excitation leads to rapid S₁ → Tₙ intersystem crossing (rate: ) .

- Photodissociation : C–I bond cleavage occurs via two pathways:

- Quantum Yield : Near-unity for C–I bond rupture in cyclohexane .

Synthetic Methodologies

- Direct Iodination : 9-Aryl-10-iodoanthracene derivatives are synthesized via one-step iodination using amide-based agents (e.g., N-iodosuccinimide) .

| Substrate | Product | Yield (%) | Source |

|---|---|---|---|

| 9-Phenylanthracene | 9-Phenyl-10-iodoanthracene | 82 |

特性

IUPAC Name |

9-iodoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9I/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUUUHEJQHRMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00306690 | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22362-86-3 | |

| Record name | 22362-86-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Iodoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00306690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key photophysical properties of 9-Iodoanthracene revealed by the research?

A1: The research primarily explores the photophysical dynamics of this compound, particularly its behavior upon light absorption. One crucial finding is the thermally activated intersystem crossing from the first excited singlet state (S1) to a triplet state (Tn) []. This process is essential for understanding the molecule's photochemical reactivity and potential applications in areas like photocatalysis or material science. Additionally, the research delves into the picosecond-scale dynamics of the triplet state, providing insights into its lifetime and potential involvement in photodissociation processes [].

Q2: How does the structure of this compound relate to its photophysical behavior?

A2: While the provided abstracts don't delve into specific structure-activity relationships, the presence of the iodine atom at the 9-position of the anthracene ring is crucial. Heavy atoms like iodine are known to enhance spin-orbit coupling, which facilitates intersystem crossing from singlet to triplet states. Therefore, the observed efficient S1 → Tn intersystem crossing in this compound can be attributed to the presence of iodine []. Further investigations into how modifications to the anthracene core or the iodine substituent might affect these photophysical properties would be an interesting avenue for future research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。